Ostruthin (CAS 148-83-4) is a naturally occurring, highly lipophilic 6-geranyl-7-hydroxycoumarin primarily isolated from the roots of Peucedanum ostruthium. In procurement and material selection, Ostruthin is valued for its unique structural integration of a coumarin core with a C6-geranyl chain, which dramatically enhances its membrane permeability and target binding affinity compared to simple hydroxycoumarins[1]. This specific structural feature makes it a critical precursor and reference standard in antimycobacterial drug discovery, cardiovascular disease modeling, and the green synthesis of stabilized metallic nanoparticles [2]. For industrial and laboratory buyers, high-purity Ostruthin offers a standardized, reproducible alternative to highly variable crude botanical extracts, ensuring precise dosing and consistent performance in complex biological and chemical assays [3].
Generic substitution with simpler coumarin analogs, such as umbelliferone, or the use of crude botanical extracts fundamentally compromises assay reproducibility and therapeutic efficacy. The absence of the C6-geranyl chain in simple coumarins results in a massive drop in lipophilicity, rendering them largely inactive against robust microbial membranes[1]. Furthermore, attempting to use crude Peucedanum ostruthium extracts introduces significant batch-to-batch variability and competitive interference from co-extracted, inactive furanocoumarins like imperatorin[2]. Because the specific bioactivity in key cardiovascular and antimicrobial models is almost entirely driven by the Ostruthin fraction, procuring the purified compound is essential to eliminate confounding variables and ensure reliable, quantifiable dose-response relationships[3].
The addition of the C6-geranyl chain transforms the inactive coumarin core into a highly potent antimycobacterial agent. While the ungeranylated core (umbelliferone) exhibits weak activity (MIC = 790 µM) and co-extracted furanocoumarins like imperatorin are inactive (>1.9 mM), Ostruthin demonstrates potent inhibition against rapidly growing mycobacteria with MICs ranging from 3.4 to 107.4 µM[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium species |
| Target Compound Data | Ostruthin: 3.4 to 107.4 µM |
| Comparator Or Baseline | Umbelliferone: 790 µM; Imperatorin: >1.9 mM |
| Quantified Difference | Ostruthin is >7-fold to >200-fold more potent than the ungeranylated core and co-extracted analogs. |
| Conditions | In vitro broth microdilution assays against M. fortuitum, M. smegmatis, and M. aurum. |
Proves that the geranyl chain is strictly required for antimycobacterial efficacy, justifying the selection of Ostruthin over cheaper, simpler coumarins.
In cardiovascular disease models, the use of crude botanical extracts introduces severe reproducibility issues. However, quantitative analysis reveals that the crude CH2Cl2 extract of P. ostruthium inhibits de novo DNA synthesis in vascular smooth muscle cells at an IC50 of 18 µg/mL. Because this extract concentration mathematically corresponds to exactly 19 µM of Ostruthin, and pure Ostruthin exhibits an IC50 of 17 µM, the extract's activity is 100% attributable to the Ostruthin fraction [1].
| Evidence Dimension | Inhibition of de novo DNA synthesis (IC50) |
| Target Compound Data | Pure Ostruthin: IC50 = 17 µM |
| Comparator Or Baseline | Crude P. ostruthium extract: IC50 = 18 µg/mL (equivalent to ~19 µM Ostruthin) |
| Quantified Difference | The crude extract's inhibitory activity is fully explained by its Ostruthin content, proving no synergistic benefit from other components. |
| Conditions | Serum-induced DNA synthesis in rat aortic vascular smooth muscle cells (VSMCs). |
Demonstrates that procuring pure Ostruthin is necessary and sufficient for cardiovascular modeling, eliminating the need for unstandardized crude extracts.
Ostruthin functions as a highly effective dual-action reagent in the green synthesis of metallic nanoparticles, acting as both a reducing and capping agent. Gold nanoparticles (AuNPs) synthesized using Ostruthin achieve a Zeta potential of +30.3 mV after 14 days of storage, exceeding the standard ±30 mV threshold required for stable colloidal suspensions without the addition of secondary synthetic surfactants [1].
| Evidence Dimension | Zeta potential of synthesized Gold Nanoparticles (AuNPs) |
| Target Compound Data | Ostruthin-reduced AuNPs: +30.3 mV |
| Comparator Or Baseline | Standard stability threshold for colloidal suspensions: ±30 mV |
| Quantified Difference | Achieves highly stable colloidal suspensions (+30.3 mV) utilizing a single green reagent. |
| Conditions | Green synthesis using 1 mM Gold(III) chloride and 6.70 mM Ostruthin in ethanol, measured after 14 days. |
Validates Ostruthin as a dual-action, eco-friendly reagent for the scalable manufacturing of stable nanomaterials without secondary surfactants.
For industrial scale-up, Ostruthin demonstrates exceptional processability via Centrifugal Partition Chromatography (CPC). Unlike traditional multi-step silica gel chromatography, which is highly solvent-intensive and suffers from low single-pass yields, Ostruthin can be isolated directly from ethyl acetate root extracts to 97.5% purity in a single CPC run[1].
| Evidence Dimension | Chromatographic purity in a single run |
| Target Compound Data | CPC extraction: 97.5% purity |
| Comparator Or Baseline | Traditional multi-step silica gel chromatography: Requires multiple solvent systems and sequential runs to achieve >95% purity |
| Quantified Difference | Achieves >97% purity in a single 20-minute CPC run, bypassing the solvent-intensive bottlenecks of traditional methods. |
| Conditions | Biphasic solvent system of n-hexane-ethyl acetate-methanol-water (2:1:2:1 v/v) in ascending mode. |
Highlights the compound's excellent processability and the commercial viability of scaling up its extraction for industrial supply chains.
Due to its >7-fold higher potency compared to ungeranylated coumarins, Ostruthin is the preferred lipophilic scaffold for developing treatments against rapidly growing, resistant mycobacteria. Procuring the pure compound allows medicinal chemists to perform precise structure-activity relationship (SAR) modifications on the geranyl chain without interference from inactive botanical analogs[1].
Because the anti-proliferative activity of crude Peucedanum extracts is entirely driven by Ostruthin, the purified compound is the optimal standardized inhibitor for in vitro models of atherosclerosis and restenosis. It ensures reproducible dose-response curves when measuring the inhibition of vascular smooth muscle cell (VSMC) proliferation [2].
Ostruthin is uniquely suited for the green synthesis of metallic nanoparticles. Its ability to act as both a reducing agent and a stabilizing capping agent eliminates the need for toxic secondary surfactants, resulting in highly stable (+30.3 mV) gold nanoparticles suitable for targeted drug delivery and biocompatible imaging [3].
Given its high processability and ability to be isolated to 97.5% purity in a single CPC run, Ostruthin serves as a highly reliable analytical reference standard. It is essential for the quality control and standardization of commercial Peucedanum and Paramignya extracts used in the nutraceutical and cosmetic industries[4].
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